2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
CAS No.:
Cat. No.: VC11006939
Molecular Formula: C21H24N4OS
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4OS |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C21H24N4OS/c1-4-25-19-8-6-5-7-18(19)23-21(25)27-14-20(26)24-22-13-16-9-11-17(12-10-16)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,26)/b22-13+ |
| Standard InChI Key | CKVGLLSULKWAEV-LPYMAVHISA-N |
| Isomeric SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
| SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C |
Introduction
Key Functional Groups
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Benzimidazole Core: Known for its biological activity, including antimicrobial and anticancer properties.
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Hydrazide Linkage: Often associated with bioactivity due to its ability to form hydrogen bonds and interact with biological targets.
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Sulfanyl Group: Enhances lipophilicity and may contribute to membrane permeability.
Synthesis
The synthesis of compounds like this typically involves multi-step reactions to introduce the benzimidazole core, sulfanyl linkage, and hydrazide group. Below is a general outline based on similar compounds:
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Formation of Benzimidazole Core:
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Condensation of o-phenylenediamine with an appropriate carboxylic acid or derivative under acidic conditions.
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Introduction of Sulfanyl Group:
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Reaction of the benzimidazole derivative with a thiol-containing reagent.
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Hydrazide Functionalization:
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Acylation of the sulfanyl-benzimidazole intermediate with hydrazine derivatives.
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Conjugation with Aromatic Aldehyde:
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Schiff base formation between the hydrazide group and 4-(propan-2-yl)benzaldehyde under reflux conditions in ethanol.
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Example Reaction Conditions
| Reagent/Step | Conditions | Yield (%) |
|---|---|---|
| o-phenylenediamine + acid | Acidic reflux, 3–5 hours | ~80 |
| Thiol addition | Base catalysis, room temp | ~70 |
| Hydrazide acylation | Ethanol, reflux, 3 hours | ~75 |
| Schiff base formation | Ethanol + acetic acid | ~85 |
Analytical Characterization
To confirm the structure and purity, standard analytical techniques are employed:
Spectroscopic Data
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Infrared (IR) Spectroscopy:
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Peaks indicating NH stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=N stretching (~1590 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals for aromatic protons (7–8 ppm), aliphatic protons (1–3 ppm), and NH groups (~10 ppm).
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-NMR: Peaks corresponding to carbonyl carbon (~170 ppm) and aromatic carbons (120–150 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 340 confirming molecular weight.
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Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties due to their ability to inhibit microbial enzymes like dihydrofolate reductase (DHFR). The sulfanyl group may enhance membrane permeability, improving efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Hydrazide-containing Schiff bases have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting key enzymes in cancer metabolism.
Reported Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | S. aureus, E. coli | MIC values in low µM range |
| Antifungal | C. albicans | Comparable to fluconazole |
| Anticancer | Human colorectal carcinoma | IC₅₀ < 10 µM in some derivatives |
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